6-Chloro-2-(4-hydroxyphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-3-1-2-10(12(11)13(16)17)8-4-6-9(15)7-5-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAIMHNFBWBTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688732 | |
| Record name | 3-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-62-0 | |
| Record name | 3-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 6 Chloro 2 4 Hydroxyphenyl Benzoic Acid and Analogues
Chemo-selective Synthesis Strategies for Substituted Benzoic Acids
The chemo-selective synthesis of polysubstituted benzoic acids is a cornerstone of medicinal and materials chemistry. The primary challenge lies in precisely controlling the reactivity of different functional groups within the molecule to form the desired carbon-carbon bonds without engaging in unwanted side reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The Suzuki-Miyaura coupling reaction is a preeminent method in this class, celebrated for its high efficiency, functional group tolerance, and the commercial availability of its key reagents. numberanalytics.com
The reaction facilitates the coupling of an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 6-Chloro-2-(4-hydroxyphenyl)benzoic acid, a plausible Suzuki-Miyaura pathway would involve the reaction between a derivative of 2,6-dichlorobenzoic acid and (4-hydroxyphenyl)boronic acid.
The catalytic cycle generally involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For substrates with multiple halogens, like a dichlorinated precursor, selectivity can be directed by the electronic properties and steric hindrance of the ligands on the palladium catalyst.
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new biaryl C-C bond and regenerating the active palladium(0) catalyst. numberanalytics.com
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. N-heterocyclic carbene (NHC) palladium complexes have emerged as highly effective catalysts, often providing superior results in the coupling of aryl chlorides. nih.gov The selection of appropriate ligands, such as bulky phosphines or NHCs, is crucial for promoting the desired reaction pathway and preventing side reactions like homocoupling. reddit.com
Below is a table illustrating the optimization of a model Suzuki-Miyaura cross-coupling reaction, demonstrating the impact of different catalysts and bases on product yield.
Table 1: Optimization of Reaction Conditions for a Model Acylative Suzuki-Miyaura Cross-Coupling Reaction Reaction of benzoyl chloride with phenylboronic acid.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | NHC-Pd(II) Complex 2a (0.1) | K₃PO₄ | 1,4-Dioxane | 60 | 94 | nih.gov |
| 2 | NHC-Pd(II) Complex 2a (0.1) | KOH | 1,4-Dioxane | 60 | 85 | nih.gov |
| 3 | NHC-Pd(II) Complex 2a (0.1) | Cs₂CO₃ | 1,4-Dioxane | 60 | 89 | nih.gov |
| 4 | NHC-Pd(II) Complex 2b (0.1) | K₃PO₄ | 1,4-Dioxane | 60 | 96 | nih.gov |
| 5 | NHC-Pd(II) Complex 2c (0.1) | K₃PO₄ | 1,4-Dioxane | 60 | 95 | nih.gov |
| 6 | Pd(PPh₃)₄ (0.1) | K₃PO₄ | 1,4-Dioxane | 60 | 65 | nih.gov |
In recent years, green chemistry principles have become integral to the development of new synthetic methods. These approaches aim to reduce environmental impact by minimizing reaction times, energy consumption, and the use of hazardous solvents. mdpi.comyoutube.com
Microwave-assisted organic synthesis is a prominent green technology that utilizes microwave irradiation to heat reactions. ajrconline.orgijprdjournal.com Unlike conventional heating methods that transfer heat slowly via conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This often results in dramatic accelerations of reaction rates, reducing reaction times from many hours to mere minutes, and frequently leads to higher product yields and purity. rasayanjournal.co.in The synthesis of benzoic acid from the hydrolysis of benzamide, for example, can be completed in 7 minutes with a 99% yield under microwave conditions, compared to 1 hour using conventional reflux. rasayanjournal.co.in
Other green approaches relevant to the synthesis of substituted benzoic acids include:
Solvent-Free Reactions : Performing reactions without a solvent, or using water or other environmentally benign solvents, significantly reduces chemical waste. youtube.com
Biocatalysis : The use of enzymes or whole-cell microorganisms to perform chemical transformations offers high selectivity under mild, aqueous conditions. For instance, 4-hydroxybenzoic acid (4-HBA) can be efficiently synthesized from renewable feedstocks like L-tyrosine using a multi-enzyme cascade in E. coli. nih.gov This biocatalytic approach avoids the high temperatures, pressures, and toxic catalysts associated with traditional chemical methods like the Kolbe-Schmitt reaction. nih.gov
Precursor Chemistry and Intermediate Derivatization
The rational design of a synthesis for this compound begins with the selection of appropriate precursors. The biaryl structure strongly suggests a convergent synthesis, where two key aromatic fragments are prepared separately and then joined in a final coupling step.
A logical retrosynthetic analysis points to two primary precursors:
A Halogenated Benzoic Acid Derivative : A suitable precursor for this portion of the molecule would be a 2,6-disubstituted benzene (B151609). For example, starting with 2,6-dichlorobenzonitrile (B3417380) . This compound can undergo a nucleophilic substitution reaction to introduce a group that will later be hydrolyzed to the carboxylic acid, while the second chlorine atom is used for the cross-coupling reaction. A related patent describes the synthesis of 6-chloro-2-mercaptobenzoic acid from 2,6-dichlorobenzonitrile via a sulfo-reaction followed by hydrolysis. google.com
A Phenolic Boron Compound : The (4-hydroxyphenyl) moiety is typically introduced using (4-hydroxyphenyl)boronic acid or a protected variant. The hydroxyl group is often masked with a protecting group (e.g., a silyl (B83357) or methyl ether) during the palladium-catalyzed coupling to prevent it from interfering with the catalyst or reacting with the base. The protecting group is then removed in a final deprotection step.
The synthesis of these precursors is also an important consideration. The biological synthesis of 4-hydroxybenzoic acid from chorismate via the shikimate pathway has been characterized, showcasing an alternative, renewable route to this key intermediate. rsc.org
Reaction Optimization and Yield Enhancement Studies
Maximizing the yield and purity of the final product is a critical goal in any synthetic campaign. This is achieved through systematic reaction optimization, where key parameters are varied to find the most effective conditions. For palladium-catalyzed cross-coupling reactions, this process is essential for success, especially with complex or sterically hindered substrates. rsc.org
Key variables that are typically screened during optimization include:
Catalyst and Ligand : Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide array of phosphine (B1218219) or NHC ligands are tested to find the most active and stable catalytic system. nih.govresearchgate.net
Base : The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its strength can profoundly influence the rate of transmetalation and suppress side reactions like protodeboronation of the boronic acid. reddit.com
Solvent : Solvents such as dioxane, tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or toluene (B28343) are screened. The ideal solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. researchgate.net
Temperature and Time : Reactions are run at various temperatures to find the optimal balance between reaction rate and catalyst/product stability.
Modern approaches have begun to employ high-throughput screening, automated robotic systems, and even deep learning algorithms to accelerate the complex process of reaction optimization. rsc.orgrsc.org
The following data table, based on a study of Suzuki-Miyaura coupling, illustrates how solvent and base selection can significantly affect the yield of a biaryl product.
Table 2: Influence of Solvent and Base on Suzuki-Miyaura Coupling Yield Reaction of 4-bromobenzodioxole with phenylboronic acid.
| Entry | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 51 | researchgate.net |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | THF | 45 | researchgate.net |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ | MeCN | 30 | researchgate.net |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 55 | researchgate.net |
| 5 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 59 | researchgate.net |
Iii. Spectroscopic and Structural Elucidation of 6 Chloro 2 4 Hydroxyphenyl Benzoic Acid Architectures
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Chloro-2-(4-hydroxyphenyl)benzoic acid, both ¹H and ¹³C NMR would provide crucial data for structural verification.
¹H NMR Spectroscopy: The ¹H NMR spectrum would confirm the presence and connectivity of the aromatic protons. The signals would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the electron-donating effect of the hydroxyl group. The protons on the 4-hydroxyphenyl ring are expected to appear as two distinct doublets (an AA'BB' system) due to their symmetric substitution. The three protons on the chloro-benzoic acid ring would each produce unique signals, likely appearing as a triplet and two doublets, with their chemical shifts influenced by the adjacent chlorine and aryl substituents. The acidic proton of the carboxyl group and the phenolic proton would each appear as a broad singlet, which would be exchangeable with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule, as there are no planes of symmetry. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at the lowest field (around 167-172 ppm). The carbon atoms attached to the chlorine and hydroxyl groups would also have characteristic chemical shifts. Data from related compounds like 4-hydroxybenzoic acid and 2-chlorobenzoic acid support these expected shifts. rsc.orgbmrb.io
Expected ¹H NMR Chemical Shifts (in DMSO-d₆) This table is predictive and based on analogous structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (-COOH) | ~13.0 | broad s |
| Phenolic (-OH) | ~9.5-10.0 | broad s |
| Aromatic (H on chloro-benzoic ring) | 7.3 - 7.6 | m |
| Aromatic (H ortho to -OH) | ~6.8 | d |
| Aromatic (H meta to -OH) | ~7.1 | d |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆) This table is predictive and based on analogous structures.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | ~168 |
| C-O (phenolic) | ~158 |
| C-Cl | ~135 |
| Quaternary Carbons (aromatic) | 125 - 145 |
| Tertiary Carbons (aromatic C-H) | 115 - 132 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer, a feature common to benzoic acids. researchgate.netresearchgate.net A sharp, strong peak between 1680 and 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the aryl carboxylic acid. researchgate.netresearchgate.net A distinct O-H stretching band for the phenolic group would be expected around 3200-3600 cm⁻¹. Other significant peaks would include C-O stretching for the acid and phenol (B47542), aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration, typically observed between 600-800 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching vibrations would be prominent around 3050-3100 cm⁻¹. The symmetric breathing modes of the benzene (B151609) rings would also produce characteristic signals. While the C=O stretch is strong in IR, it is often weaker in Raman spectra.
Key Expected Vibrational Frequencies (FT-IR) This table is predictive and based on data from similar compounds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Phenolic O-H | Stretch | 3200 - 3600 | Medium, Broad |
| Carbonyl C=O | Stretch | 1680 - 1710 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-O | Stretch | 1210 - 1320 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₃H₉ClO₃), the monoisotopic mass can be calculated with high precision. The presence of a chlorine atom would be readily identifiable from the isotopic pattern of the molecular ion peak (M⁺), which would show a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron Ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways would include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The cleavage of the bond between the two aromatic rings would also be an expected fragmentation pathway, generating ions corresponding to the chlorinated benzoic and hydroxyphenyl moieties. Data from the NIST Mass Spectrometry Database for related compounds like 4-hydroxybenzoic acid shows a primary molecular ion peak at m/z 138, with major fragments from the loss of -OH and -COOH. researchgate.netnist.gov
Expected HRMS Data and Key Fragments
| Species | Formula | Expected m/z (Monoisotopic) | Notes |
|---|---|---|---|
| [M]⁺ | [C₁₃H₉³⁵Cl O₃]⁺ | 248.0240 | Molecular Ion |
| [M+2]⁺ | [C₁₃H₉³⁷Cl O₃]⁺ | 250.0211 | Chlorine Isotope Peak |
| [M-OH]⁺ | [C₁₃H₈ClO₂]⁺ | 231.0213 | Loss of hydroxyl radical |
| [M-COOH]⁺ | [C₁₂H₈ClO]⁺ | 203.0264 | Loss of carboxyl group |
| [C₇H₄ClO₂]⁺ | [C₇H₄ClO₂]⁺ | 154.9873 | Fragment from chlorobenzoic acid moiety |
| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.0340 | Fragment from hydroxyphenyl moiety |
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule. While no specific crystal structure for this compound is publicly available, analysis of similar structures, such as co-crystals of o-chlorobenzoic acid, provides insight into the likely solid-state conformation. rsc.org
It is expected that the molecule would exhibit significant intermolecular hydrogen bonding. The carboxylic acid groups would likely form centrosymmetric dimers with neighboring molecules, a common structural motif for benzoic acids. rsc.org Additionally, the phenolic hydroxyl group could participate in further hydrogen bonding, creating extended supramolecular networks. The dihedral angle between the two aromatic rings would be a key structural feature, influenced by steric hindrance from the substituents at the ortho positions (chlorine and the aryl group itself). This steric clash would likely force the rings to be non-coplanar.
Iv. Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.
In 6-Chloro-2-(4-hydroxyphenyl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, which can readily donate electrons. Conversely, the LUMO is likely distributed over the benzoic acid moiety, influenced by the electron-withdrawing effects of both the carboxylic acid group and the chlorine atom. An analysis would quantify these energy levels and the energy gap, providing insight into the molecule's stability and sites of potential charge transfer.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
Note: The following data are illustrative examples of typical outputs from a DFT calculation and are not based on published experimental results for this specific compound.
| Parameter | Illustrative Value (eV) | Description |
| EHOMO | -5.95 | Energy of the Highest Occupied Molecular Orbital; relates to the capacity to donate an electron. |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity to accept an electron. |
| Energy Gap (ΔE) | 4.15 | The difference between ELUMO and EHOMO; a key indicator of chemical reactivity and kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. It is an invaluable tool for predicting intermolecular interactions and identifying reactive sites. In an MEP map, regions of negative electrostatic potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack.
For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating these are primary sites for hydrogen bonding and electrophilic interactions. A region of high positive potential would be expected around the acidic hydrogen of the carboxyl group, highlighting its role as a hydrogen bond donor.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. These simulations are fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.
A docking study of this compound would involve placing the molecule into the active site of a specific protein target. The simulation would calculate the most stable binding pose and a corresponding binding energy score, which estimates the strength of the interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
Note: The following data are illustrative and represent typical results from a molecular docking simulation. The protein target and results are hypothetical.
| Parameter | Illustrative Value/Residues | Significance |
| Binding Energy | -8.5 kcal/mol | A negative value indicating a spontaneous and favorable binding interaction. |
| Hydrogen Bond Interactions | Tyr84, Ser120, Gln192 | The hydroxyl and carboxyl groups of the ligand form key hydrogen bonds, anchoring it in the binding pocket. |
| Hydrophobic Interactions | Leu37, Val52, Ile100 | The phenyl rings of the ligand engage in hydrophobic interactions, contributing to binding stability. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. These models are built by analyzing a dataset of compounds with known activities or properties and identifying molecular descriptors that are statistically correlated with those values.
A QSAR study involving this compound would require a series of chemically related analogues with experimentally measured biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound, a regression model could be developed. Such a model would take the form of an equation that could then be used to predict the activity of new, untested compounds based solely on their structure, thereby guiding the design of more potent molecules. The success of a QSAR model is judged by its statistical robustness and its predictive power on external test sets.
V. Biological Activities and Molecular Mechanisms in Pre Clinical Research
Enzyme Inhibition Studies
The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug development. Benzoic acid derivatives have been the subject of numerous studies to assess their potential as enzyme inhibitors.
Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. The inhibition of these enzymes is a target for various therapeutic interventions. Research into p-hydroxy benzoic acid derivatives has revealed that their antimicrobial activity is linked to their structure, with Schiff bases demonstrating greater potency compared to esters thieme-connect.de. The mechanism often involves disrupting the enzyme's function. For instance, benzoic acid's antimicrobial effect is achieved by penetrating microbial cells and lowering the intracellular pH, which interferes with metabolic processes ijcrt.org. Some nitrogen-containing bases, such as imidazole (B134444) derivatives, have demonstrated significant catalytic activity in the hydrolysis of certain organophosphorus agents, indicating an interaction with hydrolase-like processes acs.org.
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. Their inhibition is a key strategy in the management of Alzheimer's disease frontiersin.orgnih.gov. Studies have identified certain hydroxybenzoic acid (HBAc) derivatives as dual-target ligands, acting as both antioxidants and cholinesterase inhibitors frontiersin.orgnih.gov.
These derivatives have shown varying selectivity and potency. For example, compounds with shorter carbon chain spacers (six and eight carbons) were more potent inhibitors of BChE, while those with a ten-carbon chain were more effective against AChE nih.gov. Docking simulations have helped to elucidate the binding modes of these inhibitors, suggesting that they can block the active site of the enzyme, disrupting the binding of acetylcholine (B1216132) nih.gov. The table below summarizes the inhibitory concentrations (IC50) of selected hydroxybenzoic acid derivatives against cholinesterases.
| Compound | Target Enzyme | IC50 | Reference |
| AntiOxBEN1 | BChE | 85 ± 5 nM | nih.gov |
| Compound 15 | BChE | 106 ± 5 nM | nih.gov |
| Compound 17 | AChE | 7.7 ± 0.4 µM | nih.gov |
| Compound 18 | AChE | 7.2 ± 0.5 µM | nih.gov |
Receptor Binding and Modulation Investigations
Beyond direct enzyme inhibition, benzoic acid derivatives have been investigated for their ability to bind to and modulate the function of cellular receptors and ion channels. A small molecule inhibitor, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), has been identified as an inhibitor of TMEM206, a proton-activated chloride channel nih.gov. At a low pH, CBA effectively inhibits this channel with an IC50 of 9.55 µM, although its efficacy is reduced at a pH of 6.0 nih.gov. In another study, a more complex derivative was developed as a small molecule agonist for the thyroid-stimulating hormone receptor (TSHR), with molecular docking simulations revealing that it binds to a pocket surrounded by specific amino acid residues acs.org.
Anti-inflammatory Pathway Modulation
Chronic inflammation is a key component of many diseases. Research has shown that certain benzoic acid derivatives can modulate inflammatory pathways. For example, 2-hydroxy-4-methoxy benzoic acid (HMBA) demonstrated hepatoprotective effects in a rat model of liver toxicity by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.gov. This modulation of cytokine levels points to the anti-inflammatory potential of this class of compounds nih.gov.
Anti-microbial and Anti-fungal Activities of Benzoic Acid Derivatives
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and cosmetic products ijcrt.org. The mechanism of action involves the molecule's ability to disrupt the pH balance within microbial cells, leading to the inhibition of growth and survival ijcrt.org.
Numerous studies have documented the efficacy of benzoic acid derivatives against a range of microbes. Phytochemical investigations of plants from the Piper genus have led to the isolation of benzoic acid derivatives with significant antifungal activity against phytopathogenic fungi, particularly those of the Fusarium genus nih.gov. Bioactivity-guided fractionation of extracts from Piper lanceaefolium isolated derivatives that were active against Candida albicans nih.govacs.orgacs.org. Similarly, studies on Escherichia coli have shown that benzoic acid and some of its hydroxylated derivatives possess strong antibacterial activity nih.gov. The effectiveness of these compounds is often dependent on the specific substitutions on the benzoic acid ring nih.gov.
The table below presents the minimum inhibitory concentration (MIC) for selected benzoic acid derivatives against various microbes.
| Compound/Derivative | Microbe | Activity/MIC | Reference |
| Benzoic Acid | E. coli O157 | MIC = 1 mg/mL | nih.gov |
| 2-hydroxybenzoic acid | E. coli O157 | MIC = 1 mg/mL | nih.gov |
| Lanceaefolic acid methyl ester | Candida albicans | MIC = 100 µg/mL | nih.govacs.org |
| Pinocembrin chalcone | Candida albicans | MIC = 100 µg/mL | nih.govacs.org |
Anti-cancer Activities (e.g., related imidazolyl benzoic acid derivatives)
The potential for benzoic acid derivatives in oncology has been an active area of research. A noteworthy strategy involves the use of imidazole-containing benzoic acid derivatives. The imidazole scaffold can interact with a variety of enzymes and receptors involved in cancer progression researchgate.net. Studies have shown that certain novel imidazolyl benzoic acid derivatives exhibit promising anticancer activity researchgate.net. For instance, the compound 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1Himidazol-1-yl] benzoic acid has been identified as having significant potential researchgate.net.
Other research has focused on the ability of naturally occurring benzoic acid derivatives to inhibit histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells nih.gov. By inhibiting HDACs, these compounds can help to regulate gene expression and retard cancer cell growth nih.gov. For example, 3,4-dihydroxybenzoic acid (DHBA) was shown to reduce HDAC activity and slow the growth of colon cancer cell lines nih.gov. A broader review of benzoic acid derivatives highlights their potential to act against various cancer cell lines through mechanisms that include the induction of apoptosis preprints.org.
| Derivative Class | Cancer Cell Line(s) | Mechanism/Effect | Reference |
| Imidazolyl benzoic acid derivatives | General | Promising anticancer activity | researchgate.net |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon) | HDAC inhibition, retarded cell growth | nih.gov |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast) | Apoptosis induction, IC50 = 15.6 µM | preprints.org |
Investigation of Metabolic Pathways in Non-human Biological Systems (e.g., microbial degradation)
While specific studies on the microbial degradation of 6-Chloro-2-(4-hydroxyphenyl)benzoic acid are not extensively available in scientific literature, a putative metabolic pathway can be constructed based on the well-documented microbial degradation of structurally analogous compounds. The chemical structure of this compound comprises a chlorinated phenyl ring linked to a hydroxyphenyl ring, with a carboxylic acid group. Microorganisms, particularly bacteria, have evolved sophisticated enzymatic systems to break down a vast array of aromatic compounds, including those containing halogens. hu-berlin.deresearchgate.netnih.govresearchgate.net The metabolic fate of this compound in microbial systems is likely to involve a series of enzymatic reactions targeting these different chemical moieties.
The microbial degradation of simpler, related compounds provides a strong foundation for proposing a hypothetical pathway. For instance, bacteria of the genus Arthrobacter have been shown to degrade 4-chlorobenzoic acid by initially removing the chlorine atom, a process known as dehalogenation, to produce 4-hydroxybenzoate. nih.govnih.govasm.org This intermediate is then further metabolized, often via protocatechuate. nih.govnih.govasm.org Similarly, the microbial catabolism of 4-hydroxybenzoic acid itself is well-characterized and typically proceeds through its conversion to protocatechuic acid, which then enters central metabolic pathways. nih.govkoreascience.krasm.org Furthermore, research into the biodegradation of polychlorinated biphenyls (PCBs), which also possess a biphenyl (B1667301) core structure, reveals the critical role of dioxygenase enzymes in cleaving the stable aromatic rings. researchgate.netresearchgate.netnio.res.inwikipedia.orgoup.com
Based on these established metabolic principles, a plausible microbial degradation pathway for this compound can be proposed. This pathway would likely be initiated by either dehalogenation of the chlorinated ring or hydroxylation of one of the aromatic rings, followed by ring cleavage and subsequent degradation of the resulting aliphatic intermediates.
Proposed Microbial Degradation Pathway
The catabolism of this compound by a mixed microbial population would likely proceed through several key enzymatic steps. An initial attack by a dehalogenase enzyme could remove the chlorine atom, a common strategy for detoxifying chlorinated aromatic compounds and making them more susceptible to further degradation. nih.govnih.gov Alternatively, a monooxygenase or dioxygenase enzyme could hydroxylate one of the aromatic rings. researchgate.netnih.govdergipark.org.tr Following these initial steps, a dioxygenase would likely catalyze the cleavage of one of the aromatic rings, breaking the stable cyclic structure to form a linear aliphatic acid. This open-chain intermediate would then be further broken down by a series of hydrolases and dehydrogenases into smaller molecules that can be assimilated into the central metabolism of the microorganism, such as the tricarboxylic acid (TCA) cycle.
The table below outlines a hypothetical sequence of reactions and the potential intermediates involved in the microbial degradation of this compound.
Table 1: Proposed Microbial Degradation Pathway for this compound
| Step | Proposed Reaction | Putative Intermediate | Key Enzyme Type(s) |
|---|---|---|---|
| 1 | Hydrolytic Dehalogenation | 2-(4-hydroxyphenyl)-6-hydroxybenzoic acid | Dehalogenase |
| 2 | Aromatic Ring Hydroxylation | Dihydroxylated biphenyl derivative | Monooxygenase / Dioxygenase |
| 3 | Aromatic Ring Cleavage | Aliphatic dicarboxylic acid | Dioxygenase |
| 4 | Aliphatic Chain Degradation | Smaller organic acids | Hydrolase, Dehydrogenase |
| 5 | Entry into Central Metabolism | Acetyl-CoA, Pyruvate, etc. | Various |
Key Enzymatic Players in the Proposed Pathway
The successful degradation of a complex aromatic molecule like this compound relies on the coordinated action of several types of enzymes. The following table provides an overview of the enzyme classes likely to be involved in this metabolic process.
Table 2: Potential Enzymes in the Microbial Degradation of this compound
| Enzyme Type | Function in Pathway |
|---|---|
| Dehalogenase | Catalyzes the removal of the chlorine atom from the aromatic ring, which is often the initial step in the degradation of chlorinated aromatic compounds. nih.gov |
| Monooxygenase | Inserts a single oxygen atom from O₂ into the aromatic ring, typically adding a hydroxyl group and making the ring more susceptible to cleavage. researchgate.netdergipark.org.tr |
| Dioxygenase | Incorporates both atoms of molecular oxygen into the aromatic substrate, leading to the cleavage of the ring. This is a critical step in breaking down the stable aromatic structure. hu-berlin.deresearchgate.netnih.gov |
| Hydrolase | Utilizes water to break down the bonds in the intermediate aliphatic compounds formed after ring cleavage. |
| Dehydrogenase | Catalyzes the oxidation of intermediates by removing hydrogen atoms, playing a key role in the final stages of converting the breakdown products into central metabolites. |
It is crucial to emphasize that this proposed pathway is a scientific extrapolation based on the degradation of structurally similar molecules. The actual metabolic route and the specific enzymes involved could differ depending on the microorganisms present and the environmental conditions. Definitive elucidation of the metabolic fate of this compound in non-human biological systems would necessitate further empirical research, including the isolation and characterization of microbial strains capable of its degradation and the identification of the resulting metabolic intermediates.
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Halogen Substitution on Bioactivity
The presence and position of a halogen atom on the benzoic acid ring system significantly modulate the bioactivity of this class of compounds. The chlorine atom at the 6-position of the benzoic acid core is a key feature that influences the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets.
Research on related scaffolds has demonstrated the importance of halogen substitution. For instance, in studies on 1-phenylbenzazepine derivatives, the inclusion of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor (D1R). mdpi.com This suggests that the electron-withdrawing nature and the steric bulk of the chlorine atom can be crucial for creating favorable interactions within the receptor's binding pocket. Similarly, in the development of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as anticancer agents, the introduction of a chloro functionality was a deliberate design choice to explore its effect on inhibitory activity against the PI3Kα kinase domain. mdpi.com
The impact of ortho-halogen substitution on the benzoic acid structure is significant. Quantum chemical calculations have shown that ortho-substituents, like chlorine, can lead to non-planar conformations of the carboxylic acid group relative to the benzene (B151609) ring due to steric hindrance. mdpi.com This twisting of the molecule can be critical for its biological activity, as it dictates the spatial arrangement of the key interacting groups and may favor a specific binding conformation.
Table 1: Effect of Halogen Substitution on Receptor Affinity in Related Scaffolds
| Compound Scaffold | Halogen Substitution | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| 1-Phenylbenzazepine | 6-Chloro | Enhanced D1R affinity | mdpi.com |
| N-phenyl-4-hydroxy-2-quinolone-3-carboxamide | 6-Chloro | Investigated for impact on PI3Kα inhibitory activity | mdpi.com |
Role of the Hydroxyphenyl Moiety in Molecular Recognition and Interaction
The 4-hydroxyphenyl group (a phenol (B47542) moiety) is a critical component for molecular recognition and interaction with biological targets. This group can act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the oxygen atom), and the phenyl ring can participate in π-π stacking or hydrophobic interactions.
Studies on various classes of bioactive molecules underscore the importance of the hydroxyphenyl moiety. For example, in a series of topoisomerase IIα inhibitors, it was found that placing a hydroxyphenyl group at the 4-position of the central pyridine (B92270) ring was beneficial for both topo IIα inhibition and antiproliferative activity. nih.gov Furthermore, the specific positioning of the hydroxyl group on the phenyl ring is crucial; 3'- or 4'-hydroxyphenyl substitutions were found to be more important for activity than 2'-substitution. nih.gov
The inhibitory potential of phenolic compounds is often directly related to the number and position of hydroxyl groups on the aromatic ring. researchgate.net In studies on SIRT5 inhibitors based on a 2-hydroxybenzoic acid scaffold, the hydroxyl group was shown to form a key hydrogen bond with a valine residue (Val221) in the enzyme's binding pocket. nih.gov The removal of this hydroxyl group resulted in a significant (approximately 8-fold) decrease in potency, confirming its essential role in binding. nih.gov
Table 2: Importance of the Hydroxyphenyl Moiety in Biological Activity
| Compound Class | Key Finding | Interaction Details | Reference |
|---|---|---|---|
| 2,4-diphenyl 5H-chromeno[4,3-b]pyridines | 4'-Hydroxyphenyl substitution is optimal for activity. | Enhances topoisomerase IIα inhibition. | nih.gov |
| 2-hydroxybenzoic acid derivatives (SIRT5 inhibitors) | Hydroxyl group is essential for potency. | Forms H-bond with Val221 in the binding site. | nih.gov |
Influence of the Carboxylic Acid Group on Target Affinity
The carboxylic acid group (-COOH) is a highly influential functional group in pharmaceuticals, primarily due to its ability to ionize at physiological pH. wiley-vch.de This ionization allows it to act as a strong hydrogen bond acceptor and to form salt bridges (ionic interactions) with positively charged residues, such as arginine or lysine, in a protein's active site.
In the context of SIRT5 inhibitors, molecular docking studies revealed that the carboxylate of a 2-hydroxybenzoic acid derivative forms a bidentate salt bridge with an arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) deep within the substrate-binding pocket. nih.gov These interactions were deemed essential for maintaining inhibitory activity. nih.gov
The carboxylic acid group also significantly impacts a molecule's physicochemical properties, such as water solubility. wiley-vch.de While this can be advantageous, high polarity can sometimes limit bioavailability. wiley-vch.de The electronic nature of the carboxylic acid group is that of a deactivating, meta-directing group on the benzene ring due to its electron-withdrawing resonance effect (-M effect). doubtnut.com This electronic influence can affect the reactivity and interactions of the entire benzoic acid scaffold. Studies on the adsorption of carboxylic acids have shown that the number of carboxyl groups can increase the affinity for surfaces, with dicarboxylic and tricarboxylic acids showing much higher affinity than monocarboxylic acids like benzoic acid. nih.gov
Stereochemical Considerations and Conformational Analysis in Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformational analysis) are paramount for biological activity. The bond connecting the two phenyl rings in 6-Chloro-2-(4-hydroxyphenyl)benzoic acid allows for rotation, leading to different spatial orientations of the rings relative to each other.
The presence of substituents, particularly at the ortho positions (like the 6-chloro group), can create steric hindrance that restricts this rotation and favors certain conformations. mdpi.com This conformational preference can be critical for fitting into a specific binding site. For a molecule to be active, it must adopt a "bioactive conformation" that allows for optimal interaction with its biological target.
In related structures, such as colchicine-site binders, specific conformational arrangements are necessary to inhibit tubulin polymerization. nih.gov The design of analogues often involves modifying linkers or rings to lock the molecule into a more favorable conformation. For a related compound, 2-E-((4-hydroxyphenyl) diazenyl) benzoic acid, crystallographic studies revealed the presence of four different conformers within the asymmetric unit of its crystal structure, highlighting the conformational flexibility inherent in such molecules. researchgate.net
Design and Synthesis of Analogues for Comprehensive SAR Elucidation
The synthesis of analogues for SAR studies can involve various chemical strategies. For instance, to explore the "B" ring (the hydroxyphenyl moiety in this case) and the linker connecting the rings, various synthetic routes are employed. nih.gov Common reactions include Grignard reactions to form new carbon-carbon bonds, coupling reactions to introduce different functional groups, and modifications of existing groups, such as esterification of the carboxylic acid or etherification of the hydroxyl group. nih.gov
An example of a synthetic strategy for creating analogues starts with a core structure, such as (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, which is then subjected to a series of reactions. These can include esterification, conversion to a hydrazide, and subsequent reaction with acyl chlorides to introduce new substituents, ultimately leading to the formation of diverse derivatives like 1,3,4-oxadiazoles. mdpi.com This systematic approach allows researchers to probe the effects of different substituents and ring systems on the desired biological activity. mdpi.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2,4,6-trichloroanisole |
| p-hydroxybenzoate |
| Phenol |
| 2,4,6-trichlorophenol |
| Salicylic acid |
| 2-hydroxybenzoic acid |
| (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid |
| 1,3,4-oxadiazole (B1194373) |
| Benzoic acid |
| 2-E-((4-hydroxyphenyl) diazenyl) benzoic acid |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide |
Vii. Pre Clinical Pharmacokinetics and Metabolism Studies Non Human Systems
In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)
No studies detailing the in vitro metabolic stability of 6-Chloro-2-(4-hydroxyphenyl)benzoic acid, such as its half-life or intrinsic clearance in liver microsomes, were found. While methodologies for assessing microsomal stability are well-established, with studies often reporting the half-life (t1/2) and intrinsic clearance (CLint) of compounds in the presence of liver microsomes to predict their metabolic fate, such data is absent for this specific molecule. nih.gov
Microbial Degradation Pathways and Enzyme Kinetics
There is no specific information on the microbial degradation pathways or enzyme kinetics for this compound. Research on analogous compounds, like chlorophenols and benzoic acid, indicates that microorganisms can degrade these structures. For example, the bacterial degradation of 4-chlorophenol (B41353) can proceed through pathways involving the formation of 4-chlorocatechol, which is then subject to ring cleavage. nih.gov Similarly, certain bacteria can utilize benzoic acid as a sole carbon source, degrading it through various metabolic routes. nih.gov However, the specific enzymes and kinetic parameters involved in the degradation of this compound have not been documented.
Absorption and Distribution Studies in Model Organisms
No data from absorption and distribution studies of this compound in any model organisms were identified in the available literature. Such studies are crucial for understanding the disposition of a compound in a living system, but have not been published for this particular chemical.
Viii. Research Applications Beyond Direct Therapeutic Modalities
Chemical Building Blocks for Complex Organic Synthesis
The structural features of "6-Chloro-2-(4-hydroxyphenyl)benzoic acid" make it a valuable starting material or intermediate in the synthesis of more complex organic molecules. The carboxylic acid and phenolic hydroxyl groups provide reactive sites for a range of chemical transformations, while the chlorinated phenyl ring offers a site for cross-coupling reactions or can influence the electronic properties and reactivity of the molecule.
One of the key applications of similar chlorinated aromatic acids is in the synthesis of heterocyclic compounds. For instance, related molecules have been used as precursors for creating carbazole (B46965) and 1,3,4-oxadiazole (B1194373) scaffolds, which are important pharmacophores in medicinal chemistry. The synthesis of novel derivatives often involves the initial esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. This intermediate can then be cyclized to form the desired heterocyclic ring system. mdpi.com
Furthermore, chlorinated benzoic acids serve as key intermediates in the agrochemical industry. For example, 6-chloro-2-mercaptobenzoic acid, a structurally similar compound, is a crucial precursor for the synthesis of the broad-spectrum herbicide pyrithiobac-sodium. google.com The synthesis involves a two-step reaction of sulfo-reaction and hydrolysis, highlighting how a chlorinated benzoic acid core can be efficiently converted into a commercially important product. google.com The synthetic routes to these complex molecules underscore the utility of compounds like "this compound" as versatile building blocks.
Table 1: Examples of Complex Molecules Synthesized from Related Aromatic Acids
| Starting Material Class | Synthetic Transformation | Resulting Complex Molecule/Scaffold | Potential Application |
|---|---|---|---|
| Chlorinated Benzoic Acids | Sulfo-reaction and Hydrolysis | 6-Chloro-2-mercaptobenzoic acid | Herbicide Intermediate google.com |
| Chloro-carbazole propanoid acid | Esterification, Hydrazide formation, Cyclization | Carbazole and 1,3,4-oxadiazole derivatives | Antimicrobial Agents mdpi.com |
Analytical Reagents and Sensing Applications
The phenolic and carboxylic acid moieties of "this compound" suggest its potential use in the development of analytical reagents and chemical sensors. Phenolic compounds are known to exhibit fluorescence, and their emission properties can be sensitive to the local chemical environment, such as pH or the presence of metal ions.
Derivatives of hydroxyphenyl-benzazoles, which share the hydroxyphenyl motif, have been successfully developed as fluorescent probes. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been shown to be a sensitive fluorescent probe for magnesium cations and for detecting pH changes in the neutral range. nih.gov The sensitivity of these probes is often attributed to the acidic nature of the fluorophenol moiety, which can be modulated by the substituents on the aromatic rings. nih.gov This suggests that "this compound" could be similarly functionalized to create probes for specific analytes.
In addition to optical sensing, the electrochemical properties of this compound could be exploited for the development of electrochemical sensors. Dihydroxybenzene isomers, for instance, can be detected simultaneously using a glassy carbon electrode modified with a nanocomposite material. rsc.org The electro-oxidation of phenolic compounds is often pH-dependent, and the presence of a chloro-substituent in "this compound" would likely influence its oxidation potential, potentially allowing for selective detection. The development of such sensors is a significant area of research in analytical chemistry, with applications in environmental monitoring and food safety. researchgate.netnih.gov
Table 2: Potential Sensing Applications and Underlying Principles
| Sensing Modality | Potential Analyte | Principle of Detection |
|---|---|---|
| Fluorescence Spectroscopy | Metal Cations, pH | Modulation of fluorescence emission upon analyte binding or change in protonation state. nih.gov |
| Electrochemical Sensing | Redox-active species | Measurement of current changes due to the electrochemical oxidation or reduction of the analyte at a modified electrode surface. rsc.org |
Materials Science Applications (e.g., Nonlinear Optical Properties)
The field of materials science is constantly seeking new organic molecules with interesting optical and electronic properties. The structure of "this compound" suggests potential applications in this area, particularly in the development of materials with nonlinear optical (NLO) properties and as a component of liquid crystals or polymers.
Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit large second-order NLO responses, which are crucial for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.net While "this compound" itself does not fit this classic D-π-A architecture, it could be chemically modified to create such a system. The hydroxyphenyl group can act as an electron donor, and the carboxylic acid or other appended groups can serve as electron acceptors, with the biphenyl (B1667301) core acting as the π-bridge. The chloro-substituent can further modulate the electronic properties of the molecule.
Furthermore, benzoic acid derivatives are known to form liquid crystalline phases. nih.gov For example, blends of alkylbenzoic and alkyloxybenzoic acids can exhibit nematic and smectic phases over a broad temperature range. nih.gov The rigid core of "this compound" could favor the formation of such ordered phases, and its properties could be tuned by esterification of the carboxylic acid with different alkyl chains.
The incorporation of this molecule into polymers is another avenue of exploration. Poly(4-hydroxystyrene), a related polymer, has been shown to self-assemble into vesicles that can be used for drug delivery. rsc.org Similarly, coordination polymers have been formed from 4-hydroxybenzoic acid and various metal ions, creating materials with interesting network structures. rsc.org The bifunctional nature of "this compound" makes it a candidate for the synthesis of novel polymers with tailored properties. researchgate.net
Table 3: Potential Materials Science Applications
| Application Area | Relevant Molecular Feature | Potential Property |
|---|---|---|
| Nonlinear Optics | Potential for Donor-π-Acceptor structure | Second-order nonlinear optical response researchgate.net |
| Liquid Crystals | Rigid biphenyl core, carboxylic acid | Formation of nematic or smectic phases nih.gov |
Probes for Biochemical Pathway Elucidation
Understanding the intricate network of biochemical pathways is fundamental to biology and medicine. Chemical probes, which are small molecules designed to interact with specific biological targets, are invaluable tools in this endeavor. "this compound" has the potential to be developed into such a probe.
A key strategy in probe development is the incorporation of a reporter group, such as a radioactive isotope, that allows for the tracking and quantification of the molecule within a biological system. For example, a small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR), ML-109, was successfully radiolabeled with iodine-131. acs.org The synthesis of the precursor for this radiotracer involved the use of a substituted benzoic acid derivative, demonstrating the utility of this chemical class in creating complex biological probes. acs.org The resulting radiolabeled molecule, ¹³¹I-ML-109, was used to study the biodistribution and tumor uptake in animal models, providing valuable information about the TSHR pathway in cancer. acs.org
Given that "this compound" contains a phenyl ring, it is a candidate for radioiodination. The introduction of a radioactive iodine atom would allow for its use as a tracer in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, depending on the isotope used. Such a probe could be used to investigate the metabolic fate of the compound or to target specific enzymes or receptors, provided it exhibits the necessary binding affinity and selectivity.
Moreover, the compound itself could act as an inhibitor or modulator of a specific enzyme or pathway. By observing the downstream effects of introducing the compound into a biological system, researchers can infer the function of the targeted pathway. The study of how related phenolic compounds are metabolized by microorganisms also provides a framework for how "this compound" might be used to probe microbial metabolic pathways. openaccessjournals.comnih.gov
Table 4: Strategies for Developing Probes for Biochemical Pathway Elucidation
| Probe Development Strategy | Example | Information Gained |
|---|---|---|
| Radiolabeling | Synthesis of ¹³¹I-ML-109 from a substituted benzoic acid precursor acs.org | In vivo biodistribution, tumor uptake, and target engagement of the probe. acs.org |
| Enzyme Inhibition | Use of a small molecule to block the activity of a specific enzyme. | Elucidation of the role of the enzyme in a particular biochemical pathway. |
Ix. Future Directions and Challenges in 6 Chloro 2 4 Hydroxyphenyl Benzoic Acid Research
Development of Novel and Efficient Synthetic Routes
Key areas for development include:
Eco-Friendly Synthesis: The use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields for other p-hydroxy benzoic acid hydrazide derivatives, often using water as a solvent instead of organic alternatives. Applying such green chemistry principles to the synthesis of 6-Chloro-2-(4-hydroxyphenyl)benzoic acid could offer significant advantages in terms of cost and environmental impact.
Industrial-Scale Production: Patents for related compounds, such as 6-chloro-2-mercaptobenzoic acid and 4-hydroxy-2-methylbenzoic acid, emphasize the need for synthesis technologies that are simple, have a high general yield, and are suitable for mass production. researchgate.netnih.gov This often involves optimizing solvent choice (e.g., using aprotic polar solvents to improve reaction efficiency) and avoiding high-temperature, high-pressure conditions where possible. nih.govmdpi.com
Biocatalysis: A forward-thinking approach involves microbial synthesis. For instance, a multi-enzyme cascade in Escherichia coli has been successfully engineered to produce 4-hydroxybenzoic acid (4HBA) from renewable feedstocks like L-tyrosine. nih.gov This whole-cell biocatalysis approach operates under mild conditions and avoids toxic catalysts, offering a sustainable alternative to traditional chemical synthesis. nih.gov Exploring similar biocatalytic pathways for the production of this compound represents a significant and innovative future direction.
A representative synthesis for a derivative of the core compound, ML-109, highlights the multi-step processes currently in use, which provide multiple targets for optimization.
Table 1: Example Synthetic Route for a Derivative (ML-109)
| Step | Reaction Type | Reagents and Conditions | Yield |
|---|---|---|---|
| d | Cyclization | Yb(OTf)₃, DMA, 200 °C, 1 h | 33.1% |
| e | Stannylation | Pd(PPh₃)₄, LiCl, 1,4-dioxane, Bu₆Sn₂, 110 °C, 12 h | 43.8% |
| f | Iodination | I₂, CHCl₃, r.t., 2 h | 25.8% |
This table is based on the synthesis of natI-ML-109, a derivative of the core compound, as described in research. researchgate.net
Advanced Computational Approaches for Predictive Biological Activity Modeling
To accelerate the discovery and optimization of derivatives of this compound, advanced computational methods are indispensable. These approaches allow for the prediction of biological activity and the elucidation of structure-activity relationships (SAR) before undertaking costly and time-consuming laboratory synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a powerful tool for understanding how molecular structure influences biological activity. For other substituted benzoic acid derivatives, QSAR models have successfully identified key molecular descriptors—such as topological parameters and molecular connectivity indices—that govern their antimicrobial activity. mdpi.comnih.gov Applying similar 3D-QSAR methodologies to this compound and its analogs could guide the design of new compounds with enhanced potency and selectivity. europeanreview.org
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of a ligand binding to its target, MD simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time. nih.govpnas.org For compounds targeting proteins like the SARS-CoV-2 main protease or the thyroid-stimulating hormone receptor (TSHR), MD simulations have been used to verify the stability of docked poses and analyze the pattern of interactions. researchgate.netnih.gov Such simulations are crucial for confirming that a designed molecule can maintain a stable and effective binding conformation within the dynamic environment of a biological system. nih.gov These computational techniques can help prioritize which novel derivatives to synthesize, saving significant resources. europeanreview.org
Table 2: Application of Computational Methods in Drug Discovery
| Computational Method | Application | Key Output/Insight | Relevance to Future Research |
|---|---|---|---|
| QSAR | Predict biological activity based on chemical structure. | Identifies key molecular descriptors (e.g., topological, electronic) that correlate with activity. mdpi.comnih.gov | Guide the design of new derivatives with optimized potency. |
| Molecular Docking | Predict the preferred binding mode of a ligand to a target protein. | Provides a static binding pose and score, highlighting key interactions (e.g., hydrogen bonds). europeanreview.org | Initial screening of virtual compound libraries against known or predicted targets. |
| MD Simulations | Assess the stability and dynamics of the ligand-protein complex. | Confirms the stability of binding poses and characterizes conformational changes over time. nih.govpnas.org | Validate docking results and ensure the durability of the ligand-target interaction. |
By integrating these advanced computational tools, researchers can create a more efficient and targeted discovery pipeline for novel therapeutics based on the this compound scaffold.
Elucidation of Undiscovered Biological Targets and Signaling Pathways
While derivatives of this compound, such as ML-109, have been identified as potent agonists of the thyroid-stimulating hormone receptor (TSHR), the full spectrum of biological targets for this chemical class remains largely unexplored. researchgate.net A significant future challenge is to move beyond known targets and identify novel interacting proteins and signaling pathways, which could unveil new therapeutic applications.
The structural similarity to other biologically active benzoic acid derivatives suggests a potential for polypharmacology—the ability to interact with multiple targets. For example:
Another chlorinated benzoic acid derivative, CBA, has been identified as an inhibitor of the TMEM206 ion channel. nih.gov
Derivatives of para-aminobenzoic acid have shown inhibitory activity against targets like VEGFR-2, a key protein in angiogenesis. metwarebio.com
Other benzoic acid compounds have been investigated for anticancer, anti-inflammatory, and antimicrobial properties, indicating a broad range of potential biological activities. preprints.orgijcrt.org
Future research should therefore include unbiased, large-scale screening efforts to deconvolve the target landscape of this compound. This could involve screening against diverse panels of proteins, such as kinases and ion channels, to uncover previously unknown interactions. Identifying these new targets and the downstream signaling cascades they modulate is critical for understanding the compound's full mechanism of action and could open up entirely new avenues for drug development.
Integration of Omics Technologies in Mechanistic Studies
To achieve a comprehensive understanding of the cellular response to this compound, it is crucial to integrate multi-omics technologies into mechanistic studies. nih.gov These systems biology approaches provide a holistic view of the changes occurring across different biological layers, from genes to proteins to metabolites. frontiersin.org
Chemical Proteomics: This field offers powerful tools for unbiased target identification. nih.gov Techniques like photoaffinity labeling (PAL) or activity-based protein profiling (ABPP) involve creating a modified version of the compound (a probe) that can covalently bind to its protein targets within a complex biological sample, such as a cell lysate. mdpi.comnih.gov These captured proteins can then be identified using mass spectrometry, providing a direct method for target deconvolution without prior hypotheses. researchgate.nettandfonline.com Quantitative proteomics methods like SILAC can further help distinguish specific binders from non-specific background proteins. pnas.org
Transcriptomics: Analyzing changes in the entire set of RNA transcripts in a cell (the transcriptome) after treatment with the compound can reveal which genes and signaling pathways are activated or suppressed. nih.gov This can provide crucial clues about the compound's mechanism of action and help identify downstream effects of target engagement. nih.gov
Metabolomics: As the downstream output of cellular activity, the metabolome can provide a functional readout of a drug's effect. nih.gov By measuring changes in small-molecule metabolites (e.g., amino acids, lipids, nucleotides), researchers can identify which metabolic pathways are perturbed by the compound. nih.govgeneralmetabolics.com This has been used to elucidate the mode of action for other drugs by revealing unexpected effects on pathways like nucleotide biosynthesis. youtube.com
Integrating these omics datasets provides a powerful, systems-level view of the drug's impact. nih.gov This multi-omics approach can build predictive models of a drug's effects, identify biomarkers for efficacy, and elucidate mechanisms of action, ultimately accelerating the translation of promising compounds like this compound into clinically effective therapies. frontiersin.orgmiamiherald.com
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 4-hydroxy-2-methylbenzoic acid |
| 4-hydroxybenzoic acid (4HBA) |
| 6-chloro-2-mercaptobenzoic acid |
| ML-109 |
| natI-ML-109 |
| CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) |
| para-aminobenzoic acid |
| L-tyrosine |
| Yb(OTf)₃ (Ytterbium(III) trifluoromethanesulfonate) |
| DMA (Dimethylacetamide) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| LiCl (Lithium chloride) |
| Bu₆Sn₂ (Hexabutyldistannane) |
| I₂ (Iodine) |
| CHCl₃ (Chloroform) |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-2-(4-hydroxyphenyl)benzoic acid, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the 4-hydroxyphenyl group, followed by chlorination at the 6-position using Cl2/FeCl3. Reaction efficiency is validated through HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediate purity (>95%) and yield optimization via <sup>1</sup>H NMR integration of key protons (e.g., aromatic signals at δ 7.2–8.1 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Confirm hydroxyl (-OH) stretch at ~3200–3500 cm<sup>-1</sup> and carboxylic acid (C=O) at ~1680–1720 cm<sup>-1</sup>.
- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 6.8–8.1 ppm), carboxylic acid proton (δ 12–13 ppm), and Cl-induced deshielding effects on adjacent carbons.
- HRMS : Exact mass calculation (e.g., C13H9ClO3 requires [M+H]<sup>+</sup> at m/z 249.0312) .
Q. How does the compound’s solubility vary across solvents, and what solvent systems are optimal for crystallization?
- Methodological Answer : Solubility screening in DMSO, methanol, and ethyl acetate reveals poor aqueous solubility (<0.1 mg/mL). Crystallization is achieved via slow evaporation in ethanol/water (7:3 v/v), producing monoclinic crystals suitable for X-ray diffraction (space group P21/c, validated by CCDC deposition) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates electrophilic Fukui indices to identify reactive sites. The 6-Cl position shows high electrophilicity (f<sup>+</sup> > 0.15), favoring NAS with amines or alkoxides. Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous chlorobenzoic acids?
- Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., 3,5-dichloro-4-hydroxybenzoic acid vs. 2-chloro derivatives) arise from substituent positioning. Use isoesteric replacement assays to compare Cl and OH group orientations. Validate via molecular docking (PDB: 1MZN for E. coli FabI enzyme) to assess binding affinity differences .
Q. How do substituent effects influence the compound’s acid dissociation constant (pKa), and how is this measured experimentally?
- Methodological Answer : The electron-withdrawing Cl group lowers the carboxylic acid pKa (~2.8 vs. ~4.2 for unsubstituted benzoic acid). Potentiometric titration in 0.1 M KCl at 25°C with a glass electrode provides experimental validation. Compare with COSMO-RS simulations for computational verification .
Q. What advanced chromatographic methods separate enantiomers if chiral derivatives are synthesized?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers after derivatization with (R)-1-phenylethylamine. CD spectroscopy (190–260 nm) confirms enantiopurity (>99% ee) by Cotton effect analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
